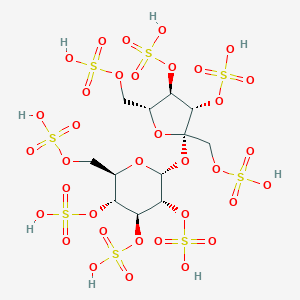

Sucrosofate

Description

Contextualization of Sucrosofate within Carbohydrate Chemistry

This compound, chemically known as sucrose (B13894) octasulfate, is a prominent member of the sulfated polysaccharide family. ontosight.aismolecule.com Its structure is derived from sucrose, a common disaccharide composed of glucose and fructose (B13574) units. ontosight.ainih.gov The defining feature of this compound is the presence of multiple sulfate (B86663) groups attached to this sucrose backbone, which imparts unique physicochemical properties to the molecule. ontosight.aiontosight.ai This structural modification places this compound at the intersection of carbohydrate chemistry and sulfated compound research, making it a subject of interest for its potential biological activities and material science applications. The addition of sulfate groups transforms the neutral sucrose molecule into a highly charged polyanion, significantly influencing its solubility and interaction with biological molecules. ontosight.ai

The synthesis of this compound can be achieved through chemical sulfation of sucrose using agents like sulfuric acid or a pyridine/sulphur trioxide complex. smolecule.comresearchgate.net Enzymatic methods utilizing sulfotransferases are also employed to introduce sulfate groups onto the sucrose molecule. smolecule.com

Historical Perspective on the Chemical Investigation of this compound

While the parent molecule, sucrose, has been known for centuries, the specific investigation into its sulfated derivative, this compound, is a more recent development in chemical history. The initial exploration of sucrose derivatives dates back to the 19th century, with the first described preparation of sucrose octaacetate in 1865. wikipedia.org However, focused research on this compound and its various salts, such as the potassium and aluminum salts, gained momentum in the latter half of the 20th century. deascal.comchemicalbook.com

Initially, research was driven by its potential medical applications, particularly in the treatment of peptic ulcers and other gastrointestinal conditions due to its ability to form a protective barrier on mucosal surfaces. ontosight.aideascal.com This therapeutic interest spurred further investigation into its chemical synthesis, characterization, and biological interactions. ontosight.aideascal.com Over time, the scope of this compound research has expanded to include its use in drug delivery systems and materials science. ncats.ioavt-pharma.com

Significance of this compound in Contemporary Chemical and Biochemical Sciences

In modern chemical and biochemical research, this compound and its derivatives are recognized for their multifaceted roles. A significant area of application is in drug delivery, where this compound is used in liposomal formulations to encapsulate and stabilize anticancer drugs like irinotecan (B1672180). ncats.iomedchemexpress.comtga.gov.au This encapsulation enhances the drug's stability and bioavailability. tga.gov.au The potassium salt of this compound is particularly noted for its use in these nanoliposomal preparations. avt-pharma.commedchemexpress.com

Furthermore, this compound has been investigated for its effects on cell signaling pathways, including those involved in inflammation and tissue repair. smolecule.com It has been shown to interact with fibroblast growth factors, suggesting a role in cellular regulation. ncats.io The compound's ability to form protective barriers is also being explored in advanced wound care, with studies indicating that sucrose octasulfate dressings can improve the healing of chronic wounds. diabetesfeetaustralia.orgnih.govresearchgate.netwoundsinternational.comhqontario.ca Its hygroscopic nature, allowing it to retain moisture, is also a beneficial property in dermatological applications. cymitquimica.com

The unique properties of this compound have also led to its use in cosmetics as a skin conditioning agent. deascal.com The aluminum salt of sucrose octasulfate, in particular, is used to enhance the appearance and feel of the skin. deascal.com

Structure

2D Structure

Properties

CAS No. |

57680-56-5 |

|---|---|

Molecular Formula |

C12H22O35S8 |

Molecular Weight |

982.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

WEPNHBQBLCNOBB-UGDNZRGBSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Other CAS No. |

57680-56-5 |

Synonyms |

Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |

Origin of Product |

United States |

Chemical Synthesis Methodologies of Sucrosofate

Fundamental Synthetic Routes to Sucrosofate and Analogues

The primary method for synthesizing this compound is through the chemical sulfation of sucrose (B13894). smolecule.com This process typically involves the use of a sulfating agent, such as sulfuric acid or a sulfur trioxide-pyridine complex, to introduce sulfate (B86663) groups onto the hydroxyl moieties of the sucrose molecule. The reaction is generally carried out in a suitable solvent system under controlled temperature and pH to facilitate the formation of sucrose octasulfate. smolecule.com

The synthesis of this compound analogues, which may have different degrees of sulfation or alternative counter-ions, follows similar principles. For instance, this compound potassium is a salt form of the compound. drugbank.com The synthesis can be adapted to produce a variety of related compounds for research and therapeutic development. researchgate.netplos.org The general approach involves reacting sucrose or a modified sucrose precursor with a sulfating agent, followed by purification to isolate the desired analogue.

One notable application of this compound is in the formulation of liposomal drug delivery systems. For example, irinotecan (B1672180) this compound is a liposomal dispersion where irinotecan is encapsulated as a this compound salt. tga.gov.aunih.govcancer.gov This formulation enhances the therapeutic index of the drug by altering its pharmacokinetic profile. tga.gov.au The synthesis of such formulations involves preparing liposomes in a solution containing a this compound salt, followed by active loading of the drug. mdpi.com

Regioselective Synthesis Approaches for Sulfation

Achieving regioselectivity in the sulfation of sucrose is a significant challenge due to the presence of eight hydroxyl groups with varying reactivity. The primary hydroxyl groups at positions 6, 1', and 6' are generally more reactive than the secondary hydroxyl groups. However, achieving complete and uniform octasulfation requires forcing conditions that can lead to side reactions and degradation of the sucrose molecule.

Enzymatic methods, utilizing sulfotransferases, offer a highly specific alternative for the regioselective sulfation of sucrose. smolecule.com These enzymes can catalyze the transfer of a sulfonate group to a specific position on the sucrose molecule, providing excellent control over the substitution pattern. While this method is highly precise, its scalability for large-scale production can be a limitation.

Green Chemistry Principles in this compound Synthesis

The traditional chemical synthesis of this compound often involves the use of hazardous reagents and solvents, generating significant chemical waste. jocpr.com The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes. news-medical.netnih.gov

Key areas of focus in greening the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) and acetonitrile (B52724) with safer alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com

Catalytic Methods: Employing catalytic reagents instead of stoichiometric ones to minimize waste. acs.orgpharmafeatures.com Catalysts can enhance reaction rates and selectivity under milder conditions. pharmafeatures.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. news-medical.net

Renewable Feedstocks: Utilizing renewable starting materials, such as sucrose derived from sugarcane or sugar beets, is an inherent green aspect of this compound synthesis. jocpr.compharmafeatures.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. news-medical.net Techniques like microwave-assisted synthesis and mechanochemistry are being explored to improve energy efficiency. nih.govpharmafeatures.com

Enzymatic synthesis, as mentioned for regioselectivity, is also a prime example of a green chemistry approach, as it often proceeds in aqueous media under mild conditions and avoids the need for protecting groups. acs.org

Scalability and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. Process optimization is crucial to ensure the synthesis is efficient, cost-effective, and reproducible. gd3services.com

Key parameters for optimization include:

Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and reagent concentrations to maximize yield and purity.

Solvent and Reagent Selection: Choosing materials that are not only effective but also safe, readily available, and cost-efficient. gd3services.com

Purification Methods: Developing scalable and efficient purification techniques to remove impurities and byproducts. This may involve moving away from methods like silica (B1680970) gel chromatography towards crystallization or other more industrial-friendly techniques. gd3services.com

Process Control: Implementing robust analytical methods to monitor the reaction progress and ensure consistent product quality.

Continuous flow chemistry is an emerging technology that offers significant advantages for the scale-up of pharmaceutical synthesis. news-medical.net It can provide better control over reaction parameters, improve safety, and increase production efficiency compared to traditional batch processes.

The table below outlines key considerations in the process optimization of this compound synthesis.

| Parameter | Objective | Methods |

| Yield | Maximize the amount of this compound produced. | Optimize reaction conditions (temperature, pressure, stoichiometry), investigate alternative catalysts. |

| Purity | Minimize impurities and byproducts. | Develop efficient purification techniques (e.g., crystallization, filtration), use high-purity starting materials. |

| Cost | Reduce the overall cost of production. | Use cost-effective reagents and solvents, minimize energy consumption, improve process efficiency. gd3services.com |

| Safety | Eliminate or minimize the use of hazardous materials and conditions. gd3services.com | Replace toxic solvents with greener alternatives, avoid highly exothermic or high-pressure reactions. |

| Sustainability | Reduce the environmental impact of the synthesis. | Implement green chemistry principles, minimize waste generation, use renewable resources. jocpr.com |

Synthesis of Labeled this compound Analogues for Mechanistic Studies

To investigate the mechanism of action, biodistribution, and metabolism of this compound, isotopically labeled analogues are invaluable tools. gd3services.com These analogues are synthesized by incorporating stable or radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), or radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule.

The synthesis of labeled this compound requires the use of a labeled precursor, typically labeled sucrose. The synthetic route then follows the established procedures for sulfation. The position of the label within the molecule is critical and is determined by the specific labeled starting material used.

These labeled compounds allow researchers to trace the fate of this compound in biological systems using techniques like mass spectrometry or radiometric detection. For example, in the context of its use in liposomal formulations like irinotecan this compound, labeled analogues can help elucidate the drug release mechanism and the role of the this compound counter-ion. tga.gov.auresearchgate.net

Advanced Spectroscopic Characterization of Sucrosofate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural elucidation of chemical compounds. In the context of sucrosofate, a complex sulfated disaccharide, NMR provides critical insights into its atomic-level structure, connectivity, and conformation. Various advanced NMR experiments are employed to fully characterize the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the detailed analysis of this compound, offering high sensitivity and structural information from minimal sample amounts.

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound. nih.govfilab.fr Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to several decimal places). nih.govresearchgate.net This precision allows for the calculation of an exact molecular formula. acs.org

For a complex molecule like this compound (sucrose octasulfate), determining the precise mass is crucial to confirm its molecular formula (C₁₂H₁₄O₃₅S₈ for the fully sulfated acid form). HRMS can readily distinguish between ions of different elemental compositions that may have very similar nominal masses. filab.fr This capability is essential for confirming the identity of the parent compound and for identifying any related impurities or degradation products in a sample. mdpi.compharmaron.comnih.gov The high resolving power of these instruments is critical for achieving confident mass assignments, especially when analyzing complex biological or pharmaceutical mixtures. nih.gov

Table 1: Theoretical vs. Experimental Mass for this compound This table is illustrative and demonstrates the principle of HRMS for elemental composition determination. Actual experimental values would be obtained from HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ (Sucrose) + 8(SO₃) = C₁₂H₂₂O₃₅S₈ |

| Theoretical Monoisotopic Mass | 981.6555 u (as [M-8H+7Na]⁻, a possible ion) |

| Observed Mass (Hypothetical HRMS) | 981.6550 u |

| Mass Accuracy (ppm) | < 5 ppm |

Tandem mass spectrometry (MS/MS) is indispensable for elucidating the structural intricacies of this compound by analyzing its fragmentation pathways. nih.gov In an MS/MS experiment, a specific precursor ion of this compound is selected, fragmented, and the resulting product ions are analyzed. This process provides information about the connectivity of the molecule, including the location of the labile sulfate (B86663) groups. nih.govacs.org

The fragmentation of highly sulfated molecules like this compound is complex. Studies on sucrose (B13894) octasulfate (SOS) have shown that different fragmentation techniques yield distinct patterns. nih.gov

Infrared Multiphoton Dissociation (IRMPD): In negative ion mode, IRMPD of the [M-8H+6Na]²⁻ precursor ion of SOS produces a multitude of low-abundance product ions. A prominent fragmentation pathway is the sequential loss of SO₃ (79.956 u), indicating the lability of the sulfate groups. However, glycosidic bond cleavages (B₁/Y₁ ions) are not typically observed, making it difficult to sequence the sugar backbone directly with this method alone. nih.gov In the positive ion mode ([M-8H+10Na]²⁺), IRMPD also leads to sequential SO₃ losses. nih.gov

Electron Capture Dissociation (ECD) and Electron Detachment Dissociation (EDD): These techniques are often more effective for characterizing molecules with labile modifications. For the [M-8H+6Na]²⁻ ion of SOS, EDD produces product ions that are not commonly seen in IRMPD spectra. For instance, a notable product ion at m/z 1001.682 corresponds to the loss of CH₂SO₄, which may arise from a radical-induced rearrangement involving the C6 carbon and its sulfate group. nih.gov This highlights that the fragmentation of this compound is not limited to simple losses and involves complex rearrangements that provide structural clues.

The challenge in the MS/MS analysis of sulfated carbohydrates is to induce informative glycosidic and cross-ring cleavages without completely losing the labile sulfate modifications. nih.govacs.org

Table 2: Key Fragmentation Patterns of Sucrose Octasulfate (SOS) in Tandem MS Based on findings from studies on sucrose octasulfate. nih.gov

| Dissociation Method | Precursor Ion Example | Key Observed Fragmentations |

|---|---|---|

| IRMPD (Negative Mode) | [M-8H+6Na]²⁻ | Sequential loss of SO₃ (79.956 u) |

| IRMPD (Positive Mode) | [M-8H+10Na]²⁺ | Sequential loss of SO₃; Na/H heterogeneity in products |

| EDD (Negative Mode) | [M-8H+6Na]²⁻ | Loss of CH₂SO₄ (m/z 1001.682); ⁰,²X₁ cleavage (m/z 706.762) |

For the analysis of this compound in complex matrices, such as pharmaceutical formulations or biological fluids, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. chromatographyonline.comresearchgate.net LC separates the components of the mixture prior to their introduction into the mass spectrometer, which then identifies and quantifies them. researchgate.nethubspot.net

The analysis of sucrose esters and related compounds has been successfully demonstrated using various LC-MS methods. chromatographyonline.comresearchgate.netnih.govtandfonline.com For a highly polar and charged molecule like this compound, ion-pair reversed-phase liquid chromatography (IPRP-LC) coupled with tandem mass spectrometry (MS/MS) has been shown to be a novel, specific, and sensitive bioanalytical method. researchgate.nethubspot.net In this approach, an ion-pairing reagent, such as diethylamine, is added to the mobile phase. hubspot.net This reagent forms a complex with the highly anionic this compound, allowing for better retention on a reversed-phase column and resulting in good peak shape. hubspot.net

The mass spectrometer, often a triple quadrupole instrument, is typically operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. hubspot.net This allows for the precise quantification of this compound even at low concentrations in complex samples. researchgate.net The use of a stable isotope-labeled internal standard, such as ¹³C-labeled sucrose octasulfate, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency. researchgate.nethubspot.net

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bioline.org.brresearchgate.net The resulting spectrum is unique to the molecule's structure. For this compound, the FTIR spectrum is dominated by features from the sucrose backbone and the attached sulfate groups.

The FTIR spectrum of sucrose itself shows characteristic peaks for O-H stretching (a broad band around 3600-3000 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and a complex "fingerprint" region (1500-900 cm⁻¹) containing various C-O stretching and C-H bending vibrations. researchgate.netmdpi.comscirp.orgscirp.org

Upon sulfation to form this compound, new, strong absorption bands appear, which are characteristic of the sulfate esters. These bands are crucial for confirming the presence of sulfation. Key vibrational modes for sulfated polysaccharides include: mdpi.combioline.org.br

S=O Asymmetric Stretching: A strong, broad band typically appears around 1240-1260 cm⁻¹.

C-O-S Symmetric Stretching: This vibration, associated with the C-O bond adjacent to the sulfate group, is often observed around 800-850 cm⁻¹. The exact position can give clues about the position of the sulfate group (i.e., axial vs. equatorial).

The presence of these strong sulfate-related bands, in addition to the underlying sucrose absorptions, provides a clear spectroscopic signature for this compound.

Table 3: Characteristic FTIR Absorption Bands for this compound Based on typical values for sucrose and sulfated polysaccharides. bioline.org.brmdpi.comscirp.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretching | Residual Hydroxyls |

| ~2900 | C-H Stretching | CH, CH₂ groups of sucrose |

| ~1240-1260 | S=O Asymmetric Stretching | Sulfate Ester (SO₃) |

| ~1050 | C-O Stretching | Sucrose backbone |

| ~800-850 | C-O-S Stretching | Sulfate Ester linkage |

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique used to study molecules at or near a metal surface. acs.orgresearchgate.net It utilizes the enhancement of the infrared signal when molecules are adsorbed on nanostructured metal films (typically gold or silver). researchgate.net This enhancement allows for the detection of monolayer or even sub-monolayer quantities of an analyte, making it ideal for studying interfacial phenomena. researchgate.net

While specific SEIRAS studies on this compound are not widely reported, the technique holds significant potential for investigating its interactions with surfaces. For example, SEIRAS could be used to study:

Adsorption and Orientation: The orientation of this compound molecules as they adsorb onto a metal or modified surface could be determined. This is achieved because, according to surface selection rules, vibrational modes with a dipole moment component perpendicular to the surface are enhanced most strongly.

Interfacial Water Structure: SEIRAS is uniquely suited to probe water molecules in the immediate vicinity of an adsorbed layer. researchgate.net This could provide insights into the hydration shell of this compound when it is part of a thin film or interacting with a membrane-like structure. researchgate.net

Binding to Biomimetic Membranes: By creating a floating bilayer lipid membrane on the SEIRAS-active surface, the interaction of this compound with the membrane could be monitored in real-time, providing molecular-level information about binding events. researchgate.net

The experimental setup typically involves an Attenuated Total Reflection (ATR) configuration where the IR beam passes through a crystal (e.g., silicon or germanium) coated with a thin, nanostructured gold film. acs.org The sample is then placed in contact with this film. The ability of SEIRAS to provide detailed vibrational information from surface-confined molecules makes it a powerful tool for future studies on the interfacial behavior of this compound. mdpi.com

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations. anton-paar.comwikipedia.org It is used to gain a "structural fingerprint" of a molecule, allowing for its identification and the study of its chemical bonds and symmetry. anton-paar.comwikipedia.orgrenishaw.com The interaction of a monochromatic light source, typically a laser, with the sample induces vibrations within the molecule's chemical bonds. wikipedia.org The resulting energy shift in the scattered light corresponds to specific vibrational modes. anton-paar.com

For this compound, a Raman spectrum would reveal characteristic bands corresponding to the vibrations of its constituent functional groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains vibrations of the molecular scaffolding (skeletal vibrations) that are unique to the substance. anton-paar.com Analysis of this region would be critical for identifying this compound and distinguishing it from other similar compounds. renishaw.com

Key vibrational modes expected in the Raman spectrum of this compound would include:

S=O and S-O stretching vibrations from the eight sulfate groups. These are typically strong bands and their exact position can give information about the local environment and bonding.

C-O stretching and bending vibrations within the sucrose backbone.

C-C stretching and skeletal vibrations of the glucopyranoside and fructofuranosyl rings.

C-H stretching and bending vibrations from the hydrocarbon portions of the molecule. renishaw.com

Table 1: Representative Raman Bands for this compound Functional Groups This table presents hypothetical data on the expected vibrational frequencies for the primary functional groups within the this compound molecule, based on typical ranges for such groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Symmetric & Asymmetric Stretching | C-H | 2800 - 3000 |

| Skeletal Vibrations | C-C | 800 - 1200 |

| Stretching Vibrations | C-O | 1000 - 1300 |

| Stretching Vibrations | S=O (Sulfate) | 1000 - 1200 |

| Stretching Vibrations | S-O-C (Sulfate Ester) | 750 - 850 |

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy techniques are employed to study chemical processes that occur on extremely short timescales, such as femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). nih.govpolimi.it These methods can monitor the evolution of molecular structures and energy states during a chemical reaction or after photoexcitation. nih.govrsc.orgarxiv.org

Femtosecond Transient Absorption Spectroscopy in Energy Transfer Studies

Femtosecond Transient Absorption Spectroscopy (fs-TA) is a powerful pump-probe technique used to investigate ultrafast events like electron and energy transfer. edinst.comnih.gov In a typical fs-TA experiment, an ultrashort 'pump' laser pulse excites the sample molecule to a higher energy state. A second, delayed 'probe' pulse then measures the absorption spectrum of this transient excited state. edinst.comnih.gov By varying the time delay between the pump and probe pulses, the lifetime and decay pathways of the excited state can be mapped out in real-time. researchgate.netresearchgate.net

While this compound itself is not photoactive in a way that is typically studied for energy transfer, it is a key component in drug delivery systems, such as liposomal formulations of irinotecan (B1672180). ncats.iodrugbank.com In such a complex system, fs-TA could hypothetically be used to study the ultrafast dynamics and energy transfer processes between an encapsulated photoactive drug and the surrounding liposomal and this compound matrix. The technique could probe how the this compound environment influences the excited-state lifetime and relaxation pathways of the active pharmaceutical ingredient (API). rsc.orgnih.gov The analysis would involve monitoring the appearance and decay of transient species, providing insight into the efficiency of energy or charge transfer between the drug and its immediate surroundings. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of materials in the solid state. thermofisher.commalvernpanalytical.com The technique relies on the scattering, or diffraction, of X-rays by the ordered array of atoms within a crystal lattice. veranova.com The resulting diffraction pattern is unique to a specific crystalline structure. americanpharmaceuticalreview.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. fzu.czuwaterloo.caresearchgate.net The technique requires a high-quality single crystal of the compound, typically at least 0.1 mm in size. fzu.cz When a beam of X-rays is directed at the crystal, a unique diffraction pattern is produced. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be generated, from which the positions of all atoms are determined. veranova.comfzu.cz

For this compound, an SCXRD analysis would provide unambiguous confirmation of its covalent structure and the conformation of the sucrose backbone. Crucially, it would determine the absolute configuration of all chiral centers within the molecule. veranova.comresearchgate.netencyclopedia.pub This information is vital for understanding its interaction with other molecules, such as in pharmaceutical formulations. veranova.com

Table 2: Hypothetical Crystallographic Data for this compound from SCXRD This table illustrates the type of data that would be obtained from a successful single crystal X-ray diffraction experiment on this compound. The values are representative examples.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₄O₃₅S₈·8K (for the potassium salt) caymanchem.com |

| Formula Weight | 1287.5 g/mol (for the potassium salt) caymanchem.com |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 1558.0 ų |

| Z (molecules/cell) | 2 |

| Calculated Density | 1.37 g/cm³ |

| Flack Parameter | 0.02(3) (confirming absolute configuration) encyclopedia.pub |

Powder X-ray Diffraction for Polymorphic Forms and Solid-State Characteristics

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a fundamental technique for characterizing polycrystalline materials. icdd.com It is particularly important in the pharmaceutical industry for identifying different crystalline forms (polymorphs) of a substance. malvernpanalytical.comparticle.dkresearchgate.net Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. particle.dkrigaku.comresearchgate.net

In a PXRD experiment, a powdered sample containing numerous small crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). thermofisher.com Since each polymorph has a unique crystal lattice, each will produce a distinct PXRD pattern, serving as a fingerprint for that specific form. researchgate.netresearchgate.net

An investigation of this compound using PXRD would be essential to screen for and identify any potential polymorphs or pseudopolymorphs (hydrates/solvates). particle.dkrigaku.com This is critical as different solid-state forms could impact the stability and performance of pharmaceutical formulations containing this compound. malvernpanalytical.com The technique is non-destructive and highly sensitive to changes in the crystal structure. particle.dk

Table 3: Representative Powder X-ray Diffraction Peaks for a Hypothetical this compound Polymorph This table provides an example of the data obtained from a PXRD analysis, showing characteristic peaks for a hypothetical crystalline form of this compound.

| Position [°2θ] | Relative Intensity [%] |

| 8.5 | 45 |

| 12.1 | 100 |

| 15.3 | 30 |

| 18.8 | 75 |

| 21.4 | 60 |

| 24.5 | 55 |

| 28.9 | 25 |

Computational Chemistry Analysis of Sucrosofate

Quantum Chemical Calculations (Ab Initio, Semi-empirical, Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of sucrosofate, which govern its reactivity, stability, and intermolecular interactions. qulacs.orgnih.govaspbs.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. microsoft.com

Ab Initio Calculations: These methods derive results directly from theoretical principles without including experimental data. novapublishers.com Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic wavefunction. For this compound, ab initio calculations could be employed to determine its ground-state geometry, ionization potential, and electron affinity. nih.govucl.ac.ukrsc.org While computationally intensive, they offer a high degree of accuracy for properties like atomic charges and the nature of chemical bonds, particularly the highly polar sulfate (B86663) groups. arxiv.orgaps.org

Semi-empirical Methods: These calculations incorporate some experimental parameters to simplify the complex equations of ab initio methods. This simplification allows for the study of larger molecular systems or longer timescales, though with some trade-off in accuracy. For a molecule as large as this compound, semi-empirical methods could be a practical choice for initial explorations of its electronic properties before applying more rigorous techniques.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that determines the electronic properties of a many-body system based on its electron density. wikipedia.orgnih.gov It offers a balance of computational cost and accuracy, making it suitable for molecules of this compound's size. novapublishers.commdpi.com DFT calculations can provide detailed insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. mdpi.com For this compound, DFT would be invaluable for mapping the electrostatic potential surface, identifying the electron-rich sulfate groups as key sites for interaction with cations or positively charged moieties on drug molecules. nih.gov

The following table summarizes key electronic properties of this compound that can be computed using these quantum chemical methods.

| Property | Computational Method | Significance for this compound |

| Molecular Geometry | DFT, Ab Initio | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| Atomic Charges | DFT, Ab Initio | Quantifies the charge distribution, highlighting the high negative charge on the sulfate groups. |

| Electrostatic Potential | DFT | Visualizes charge distribution on the molecular surface, indicating sites for electrostatic interactions. mdpi.com |

| HOMO/LUMO Energies | DFT | Helps predict chemical reactivity, stability, and the molecule's ability to participate in charge-transfer interactions. mdpi.com |

| Dipole Moment | DFT, Ab Initio | Measures the overall polarity of the molecule, which influences its solubility and interaction with polar solvents. |

Data table created by the AI based on general applications of the cited computational methods.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the physical movements and conformational flexibility of this compound over time. ebsco.comnih.gov These classical methods treat atoms as spheres and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of the system. mdpi.com

Molecular Mechanics (MM): MM calculations are used to find the minimum energy conformation of a molecule (energy minimization) and to evaluate the steric energy of different conformers. For a flexible molecule like this compound, with a central glycosidic bond and multiple rotatable bonds in its side chains, MM is a rapid way to identify stable, low-energy shapes.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.govuwo.ca For this compound, MD simulations are powerful tools for:

Conformational Sampling: Exploring the vast landscape of possible shapes the molecule can adopt in solution. This is crucial as the molecule's conformation can dictate its biological activity or its efficacy in a formulation. researchgate.net

Solvation: Studying how water molecules arrange around the highly charged sulfate groups and the sucrose (B13894) backbone, providing insights into its solubility.

Intermolecular Interactions: Simulating how this compound interacts with other molecules. A key application is studying its interaction with irinotecan (B1672180) within a liposome (B1194612). thepharmajournal.comncats.io MD simulations can elucidate the specific non-covalent forces (e.g., electrostatic interactions, hydrogen bonding) that stabilize the drug-sucrosofate salt complex, which is critical for the drug's encapsulation and stability. mdpi.comsemanticscholar.org Simulations can also model interactions with biological macromolecules, such as fibroblast growth factors, for which sucrose octasulfate is known to interact. ncats.io

MD simulations can track various parameters to quantify these interactions, as shown in the table below.

| Simulation Parameter | Description | Relevance to this compound Research |

| Root Mean Square Deviation (RMSD) | Measures the average deviation in atomic positions over time, indicating conformational stability. | Assesses the flexibility of the this compound backbone and whether it maintains a stable conformation. |

| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a central particle. | Characterizes the hydration shell around sulfate groups or the proximity of drug molecules to specific sites on this compound. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between this compound and surrounding molecules (e.g., water, irinotecan). | Quantifies key interactions responsible for solubility and the stability of drug-sucrosofate complexes. chemrxiv.org |

| Binding Free Energy | Calculates the free energy change upon the association of this compound with another molecule. | Predicts the strength and spontaneity of this compound binding to drug molecules or biological targets. |

Data table created by the AI based on general applications of the cited computational methods.

Conformational Analysis and Energy Landscapes of this compound

The function of this compound is intrinsically linked to its three-dimensional shape. Conformational analysis aims to map the relationship between the molecule's structure and its potential energy, creating an "energy landscape." nih.gov

Experimental techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy have been used to perform conformational analysis on sucrose octasulfate, providing valuable data on the molecule's preferred shape in solution. nih.gov Computational methods can build on this data to provide a more dynamic and complete picture.

By systematically rotating the key dihedral angles of this compound (especially around the glycosidic bond) and calculating the corresponding energy using molecular mechanics, a potential energy surface can be generated. This landscape reveals the low-energy valleys, which correspond to stable conformations, and the energy barriers that must be overcome to transition between them.

Molecular dynamics simulations further enhance this analysis by showing which conformations are most frequently visited at a given temperature and how quickly the molecule transitions between different states. researchgate.net This provides a dynamic view of the energy landscape, which is often more relevant to the molecule's behavior in a real-world system than a static picture of the global minimum energy structure.

Reaction Mechanism Predictions and Pathway Exploration using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the formation and degradation of this compound. smu.edumdpi.com These methods allow for the characterization of transient species like transition states, which are difficult or impossible to observe experimentally. matlantis.comfrontiersin.org

Using methods like Density Functional Theory (DFT), chemists can model the reaction coordinates for key processes:

Synthesis: The sulfation of sucrose to form this compound involves a series of reactions. Computational models can be used to explore the mechanism of this reaction, predict the most likely sites of sulfation, and calculate the activation energies for each step. This can help optimize reaction conditions to achieve the desired fully sulfated product.

Hydrolysis: The stability of this compound can be assessed by modeling its hydrolysis under different pH conditions. Computational methods can predict the energy barriers for the cleavage of the sulfate groups and the glycosidic bond, providing insight into the molecule's degradation pathways. smu.edu

The process involves identifying the reactants and products and then using algorithms to find the lowest energy path connecting them on the potential energy surface. matlantis.com The highest point along this path corresponds to the transition state, and its energy determines the reaction rate. frontiersin.org

Chemometrics and Data Science Applications in this compound Research

Chemometrics and data science apply statistical and machine learning methods to extract meaningful information from chemical data. mygreatlearning.comscribd.com In the context of this compound research, these approaches can be highly beneficial. vdoc.pub

Analysis of Simulation Data: Molecular dynamics simulations generate vast datasets containing the positions, velocities, and forces of every atom over millions of time steps. Data science techniques, such as clustering algorithms and principal component analysis (PCA), are essential for analyzing these trajectories to identify dominant conformational states and significant molecular motions. github.com

Quantitative Structure-Property Relationship (QSPR): Researchers could synthesize and test various derivatives of this compound (e.g., with different levels of sulfation or different counter-ions). Chemometrics could then be used to build QSPR models that correlate structural or computational descriptors (like molecular weight, charge distribution, or polar surface area) with experimentally observed properties (such as drug loading capacity or biological activity). drugbank.com

Formulation Optimization: In the development of drug formulations like liposomal irinotecan this compound, data science can be used to analyze how different parameters (e.g., lipid composition, drug-to-sucrosofate ratio, pH) affect critical quality attributes like particle size, encapsulation efficiency, and drug release profile. thepharmajournal.commdpi.com This can accelerate the optimization process and lead to more robust formulations. frankfurt-school.de

In Vitro Biochemical Mechanisms of Sucrosofate Interaction

Interaction with Biological Macromolecules and Ligand Binding

As a highly charged polyanionic molecule, Sucrosofate interacts with various biological macromolecules, a characteristic that underpins its biochemical effects. ontosight.ainih.gov These interactions are often driven by electrostatic forces between the negatively charged sulfate (B86663) groups of this compound and positively charged residues on protein surfaces. nih.gov

This compound is recognized for its ability to interact with and stabilize fibroblast growth factors (FGFs). nih.gov Crystal structure analysis of the rat Fibroblast Growth Factor 1 (FGF1) in a complex with this compound (SOS) shows that SOS facilitates the dimerization of FGF1. rcsb.org This interaction is crucial as receptor dimerization is a mandatory step in FGF signaling. nih.gov

The binding site for this compound on acidic FGF (aFGF) is a positively charged region primarily composed of residues Lys112, Arg116, Lys118, and Arg122. nih.gov This same region is also important for binding heparin. nih.gov By binding to FGF and its receptor (FGFR), this compound increases the affinity between them and promotes protein-protein interactions that stabilize the dimerization of the FGF-FGFR complex. nih.gov This binding is believed to stabilize FGFs against denaturation, thereby enhancing their biological activity. nih.gov

This compound selectively and potently accelerates the inactivation of thrombin by Heparin Cofactor II (HCII), a serine protease inhibitor. nih.govwikipedia.org Studies have shown that this compound can increase the rate of thrombin inactivation by HCII by approximately 2000-fold, an effect not observed with the related serpin, antithrombin (AT). nih.gov This suggests a specific mechanism of action involving HCII. nih.gov

This compound binds to two sites on thrombin and also binds to HCII. nih.gov The formation of a ternary complex involving thrombin, this compound, and HCII is a key step in this process. nih.gov This interaction ultimately leads to the suppression of thrombin generation in plasma, indicating its potential role in controlling HCII-regulated coagulation pathways. ncats.ionih.gov

The signaling cascade of FGF1 involves a complex interplay with integrins. FGF1 acts as a ligand for both FGF receptors (FGFRs) and integrins, specifically ITGAV:ITGB3. drugbank.comuniprot.org The binding of FGF1 to integrin and the subsequent formation of a ternary complex with FGFR1 are essential for FGF1 signaling. drugbank.comuniprot.org this compound is involved in this process through its binding to FGF1, which in turn facilitates the formation of this critical signaling complex. drugbank.com The recruitment of the protein PTPN11 to this complex is a crucial step for the downstream activation of signaling pathways. drugbank.comuniprot.org

By facilitating the dimerization and activation of the FGF-FGFR complex, this compound triggers a cascade of intracellular signaling events. nih.govdrugbank.com This leads to the phosphorylation and subsequent activation of several key signaling proteins. drugbank.comdrugbank.com Research has identified the activation of the following molecules downstream of this compound-mediated FGF1-FGFR1 activation:

FGFR1 and FRS2: Receptor and docking proteins that are initially phosphorylated. drugbank.com

MAPK/ERK Pathway: Activation of MAPK3/ERK1 and MAPK1/ERK2, which are critical for cell proliferation and differentiation. drugbank.comuniprot.org

PI3K/AKT Pathway: Activation of AKT1, a key regulator of cell survival and metabolism. drugbank.comuniprot.org

This modulation of fundamental cellular pathways like the Ras/Raf/MEK/Erk and PI3K/AKT pathways highlights the significant impact of this compound on cellular processes such as growth, survival, and differentiation. drugbank.comuniprot.orgoatext.com

Table 1: Summary of this compound Interactions with Biological Macromolecules

| Interacting Molecule | Binding Partner(s) | Key Findings & Biochemical Outcomes | Citations |

|---|---|---|---|

| This compound (SOS) | Fibroblast Growth Factor 1 (FGF1) | Binds to a positively charged site (Lys112, Arg116, Lys118, Arg122); induces FGF1 dimerization. | nih.govrcsb.org |

| This compound (SOS) | FGF1-FGFR1 Complex | Increases FGF-FGFR affinity; stabilizes receptor dimerization. | nih.gov |

| This compound (SOS) | Thrombin & Heparin Cofactor II (HCII) | Binds to thrombin (KDs of 10 µM and 400 µM) and HCII (KD ~1.45 mM); accelerates thrombin inactivation by HCII ~2000-fold. | nih.gov |

| FGF1 (modulated by this compound) | Integrin (ITGAV:ITGB3) & FGFR1 | Facilitates the formation of a ternary FGF1-Integrin-FGFR1 complex, essential for signaling. | drugbank.comuniprot.org |

Table 2: Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Proteins Activated | Downstream Cellular Effect | Citations |

|---|---|---|---|

| FGF Signaling | FGFR1, FRS2 | Initiation of signal transduction cascade. | drugbank.com |

| MAPK/ERK Pathway | MAPK3/ERK1, MAPK1/ERK2 | Regulation of cell division, proliferation, and differentiation. | drugbank.comuniprot.org |

| PI3K/AKT Pathway | AKT1 | Promotion of cell survival and regulation of metabolism. | drugbank.comuniprot.org |

Enzymatic Transformations and Biochemical Stability Studies

Information regarding the specific enzymatic transformation or metabolism of this compound in vitro is not extensively detailed in the reviewed literature. However, studies on its chemical stability, particularly in pharmaceutical formulations, provide some insights. The potassium salt of this compound is noted to be stable for at least four years when stored at -20°C. caymanchem.com

In the context of liposomal drug delivery systems, where this compound is used as a trapping agent for drugs like irinotecan (B1672180), its presence influences the stability of the entire formulation. google.commdpi.com The stability of these liposomes can be affected by factors such as pH and storage temperature, with the degradation of phospholipids (B1166683) to form lyso-phosphatidylcholine (lyso-PC) being a key concern. google.commdpi.com However, this relates to the stability of the delivery vehicle rather than the enzymatic breakdown of the this compound molecule itself.

Role as a Chemical Analogue in Biochemical Systems (e.g., heparin analogue)

This compound is widely considered a chemical analogue of heparin, a naturally occurring glycosaminoglycan. ncats.iorcsb.orgnih.gov This analogy is based on its structural and functional mimicry of heparin in various biological systems. Like heparin, this compound is a highly sulfated molecule that can interact with heparin-binding proteins. nih.govrcsb.org

Its role as a heparin analogue is most evident in its interaction with the FGF system. Heparin is required for the dimerization and activation of FGF receptors, and this compound has been shown to fulfill this same role, potentiating FGF signaling. rcsb.orgnih.gov Furthermore, its ability to interact with HCII to inhibit thrombin is another function it shares with heparin, although this compound shows a distinct selectivity for HCII over antithrombin. nih.govnih.gov This makes it a useful tool in research to study heparin-like activities, particularly where the anticoagulant properties of heparin may be confounding. nih.gov

Sucrosofate Derivatives: Advanced Synthesis and Characterization

Design Principles for Novel Sucrosofate Derivatives

The design of new this compound derivatives is guided by principles aimed at optimizing their physicochemical and biological properties. A key consideration is the structure-activity relationship (SAR), which seeks to correlate the three-dimensional structure of the molecule with its functional activity. This involves understanding how modifications to the sucrose (B13894) backbone or the sulfate (B86663) groups will impact the desired therapeutic or functional effect.

A fundamental approach involves the rational design of analogs by considering the target interactions. For instance, if the derivative is intended for drug delivery, the design may focus on enhancing encapsulation efficiency and stability of the drug-sucrosofate complex. ncats.io This can involve modifying the charge distribution and steric bulk of the molecule to create a more favorable binding pocket for the drug.

Another design principle is the application of computational modeling and simulation techniques. researchgate.netmdpi.com Density Functional Theory (DFT) and other quantum chemistry methods can be used to predict the electronic and structural properties of proposed derivatives, allowing for in-silico screening before undertaking complex synthetic procedures. researchgate.net These computational approaches help in understanding intramolecular interactions and conformational stability, guiding the design towards more reactive and effective compounds. researchgate.netscribd.com

Synthetic Strategies for Tailored this compound Derivatives

The synthesis of this compound derivatives with specific functionalities requires versatile and efficient chemical strategies. The inherent complexity of the sucrose molecule, with its multiple hydroxyl groups, presents both challenges and opportunities for selective modification.

One common strategy involves the direct functionalization of the sucrose backbone. This can be achieved through various reactions targeting the hydroxyl groups. For instance, esterification or etherification reactions can be employed to introduce new chemical moieties. The regioselectivity of these reactions is a critical aspect, often controlled by the use of protecting groups to shield certain hydroxyls while others are modified.

Another approach is the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new derivatives. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient covalent linkage of different molecular building blocks to the this compound scaffold. mdpi.com This strategy offers a high degree of modularity, enabling the creation of a diverse library of derivatives with varied functionalities. mdpi.com

Furthermore, multi-step synthetic routes are often necessary to achieve highly tailored derivatives. nih.gov These may involve a sequence of protection, functionalization, and deprotection steps to precisely control the placement of substituents. The choice of synthetic pathway is often guided by the desired final structure and the availability of starting materials and reagents. ijper.org Green chemistry principles are also increasingly being considered to develop more environmentally friendly synthetic methods, utilizing less hazardous solvents and reagents. qeios.com

Chemical Functionalization and Modification Approaches for Enhanced Properties

To enhance the properties of this compound for specific applications, various chemical functionalization and modification techniques are employed. These approaches aim to introduce new functional groups or alter the existing structure to improve performance.

Surface functionalization is a key strategy, particularly when this compound is used in the context of nanomaterials or drug delivery systems. nih.govmdpi.com This can involve attaching targeting ligands, such as antibodies or peptides, to the surface of this compound-based nanoparticles to enable specific delivery to cancer cells. nih.gov The covalent attachment of such moieties can be achieved through various chemical linkages. nih.govrsc.org

Polymer functionalization techniques can also be adapted for this compound. For instance, grafting polymers onto the this compound backbone can alter its solubility, stability, and biocompatibility. mdpi.com This can create amphiphilic structures capable of self-assembling into micelles or other nanostructures suitable for drug encapsulation.

Modification of the sulfate groups is another important avenue. The degree of sulfation and the counter-ions associated with the sulfate groups can be varied to fine-tune the molecule's properties. For example, the potassium salt of this compound is a known derivative. Altering the number of sulfate groups can impact the molecule's charge density, which is crucial for its interactions with biological molecules and its potential as a heparin analogue. ncats.io

Spectroscopic and Chromatographic Characterization of Derivatives

The characterization of newly synthesized this compound derivatives is essential to confirm their structure, purity, and properties. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed molecular structure of this compound derivatives. mdpi.com By analyzing the chemical shifts, coupling constants, and integration of the signals, the position and nature of substituents on the sucrose backbone can be determined.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the derivatives and to obtain information about their fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. mdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. They are particularly useful for confirming the presence of sulfate groups and other introduced functionalities.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, purification, and quantification of this compound derivatives. ddtjournal.com Different columns and mobile phases can be employed depending on the polarity and size of the derivatives.

Gas Chromatography (GC): For volatile derivatives, or those that can be made volatile through derivatization, GC can be a valuable analytical tool. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. mdpi.com

The following table summarizes the key characterization techniques and the information they provide:

| Technique | Information Provided |

| NMR Spectroscopy | Detailed molecular structure, position of substituents. mdpi.com |

| Mass Spectrometry | Molecular weight, fragmentation patterns, elemental composition. mdpi.com |

| IR/Raman Spectroscopy | Identification of functional groups. |

| HPLC | Separation, purification, and quantification. ddtjournal.com |

| GC-MS | Separation and structural information for volatile derivatives. mdpi.com |

Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for predicting their behavior and designing more effective compounds. scribd.com Structure-reactivity relationships (SRR) are established by systematically varying the structure and observing the corresponding changes in reactivity. nih.gov

One key aspect of SRR in this compound derivatives is the influence of substituents on the reactivity of the sulfate groups. The electronic effects (inductive and resonance) of neighboring functional groups can alter the electrophilicity of the sulfur atoms, thereby affecting their susceptibility to hydrolysis or other reactions. nih.gov For example, the introduction of electron-withdrawing groups may increase the reactivity of the sulfate esters.

The steric environment around the reactive sites also plays a significant role. Bulky substituents near the sulfate groups can hinder the approach of reactants, leading to a decrease in reaction rates. This steric hindrance can be strategically employed to control the reactivity and stability of the derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between structural descriptors and reactivity. nih.gov These models can then be used to predict the reactivity of newly designed derivatives, accelerating the discovery process. Factors such as bond strengths, orbital energies (HOMO/LUMO), and charge distributions are often used as descriptors in these models. scribd.com

By systematically studying the structure-reactivity relationships, researchers can gain valuable insights into the mechanisms of action of this compound derivatives and rationally design new compounds with enhanced and predictable reactivity profiles. scribd.com

Advanced Analytical Chemistry Methodologies for Sucrosofate

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of Sucrosofate and its related substances. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are critical for the accurate quantification of this compound and the detection of any impurities. researchgate.netjneonatalsurg.com A robust HPLC method should be able to separate the active ingredient from its degradation products and any process-related impurities. researchgate.net

A study focused on developing and validating an HPLC method for Sucralfate (B611045), a closely related compound (aluminum sucrose (B13894) octasulfate), utilized a Phenomenex Luna ODS3 column (250 x 4.6 mm i.d., 5µm particle size). unair.ac.id The mobile phase consisted of a 50:50 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in an isocratic elution at a flow rate of 0.8 ml/min. unair.ac.id An Evaporative Light Scattering Detector (ELSD) was employed for detection, with nebulization and evaporation temperatures set at 70°C and 30°C, respectively, and a gas flow rate of 1.8 SLM. unair.ac.id

Validation of this method, following ICH guidelines, demonstrated its selectivity, accuracy, and precision. unair.ac.id The method showed good linearity in the concentration range of 300–800 µg/ml with a correlation coefficient (r) of 0.999. unair.ac.id The retention time for sucralfate was 2.29 minutes, allowing for a rapid analysis with a total run time of 4 minutes. unair.ac.id The accuracy was confirmed with a recovery rate between 92% and 102%, and the precision was excellent, with a relative standard deviation (RSD) of ≤ 2%. unair.ac.id

Table 1: HPLC Method Parameters for a Sucralfate Analog

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna ODS3 (250 x 4.6 mm i.d., 5µm) unair.ac.id |

| Mobile Phase | Acetonitrile : 0.1% TFA (50:50 v/v) unair.ac.id |

| Flow Rate | 0.8 ml/min unair.ac.id |

| Elution Mode | Isocratic unair.ac.id |

| Injection Volume | 10 µl unair.ac.id |

| Column Temperature | 25°C unair.ac.id |

| Detector | ELSD unair.ac.id |

| Nebulization Temp. | 70°C unair.ac.id |

| Evaporation Temp. | 30°C unair.ac.id |

| Gas Flow Rate | 1.8 SLM unair.ac.id |

| Retention Time | 2.29 min unair.ac.id |

| Run Time | 4 min unair.ac.id |

| Linearity Range | 300–800 µg/ml unair.ac.id |

| Correlation Coeff. (r) | 0.999 unair.ac.id |

| Accuracy (% Recovery) | 92% - 102% unair.ac.id |

| Precision (%RSD) | ≤ 2% unair.ac.id |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). In the analysis of complex mixtures, such as those containing drug compounds and their metabolites, UPLC-MS/MS systems are frequently employed. For instance, in the quantification of CPT-11 (irinotecan) and its active metabolite SN-38 in biological matrices, a UPLC-MS/MS system was utilized for chromatographic separation on a C18 reversed-phase column (2.1×100 mm, 1.7 μm). nih.gov Another study utilized a Kinetex PFP column (50.4.1 mm id, 2.6 μm) with a Shimadzu LC 20AD HPLC system for the separation of SN38-TOA and CPT-11, achieving a run time of 4.5 minutes. nih.gov These examples, while not directly on this compound, highlight the potential of UPLC to significantly improve the separation efficiency and speed of analysis for complex pharmaceutical compounds.

Chiral and Achiral Purity Assessment

For chiral compounds, the assessment of enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit different pharmacological and toxicological properties. skpharmteco.com HPLC is a primary technique for determining chiral purity, often utilizing chiral stationary phases (CSPs) that can distinguish between enantiomers. skpharmteco.comchromatographyonline.comregistech.com These methods are typically run in an area percent quantitation mode to determine the relative abundance of the undesired enantiomer. chromatographyonline.comregistech.com

The validation of a chiral purity method involves assessing parameters such as specificity, precision, linearity, accuracy, range, and sensitivity for both the desired and undesired enantiomers. chromatographyonline.com While specific chiral separation methods for this compound are not detailed in the provided search results, the principles of chiral HPLC are well-established. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often showing high orthogonality to LC-based methods and enabling high-throughput analysis. chromatographyonline.com

Achiral purity assessment focuses on separating the main compound from any non-chiral impurities, such as starting materials, by-products, and degradation products. Standard reversed-phase HPLC methods, as described in section 7.1.1, are commonly used for this purpose.

Isolation of Impurities and Degradation Products by Preparative HPLC

When unknown impurities or degradation products are detected during analytical HPLC, their isolation and structural elucidation are necessary. lcms.cz Preparative HPLC is the technique of choice for isolating sufficient quantities (from micrograms to grams) of these compounds for further analysis by techniques like NMR and mass spectrometry. lcms.czsimsonpharma.comchromatographyonline.com

The process often involves scaling up an analytical HPLC method to a preparative scale. lcms.cz This may require optimizing the method for higher loading capacity and resolution of the target impurities. lcms.cz Techniques such as using large volume injections and focused gradients can improve the efficiency of the isolation process. waters.com For temperature-sensitive impurities, the entire process, including fraction collection, may need to be conducted at low temperatures to prevent degradation. chromatographyonline.com

Spectrophotometric Determination Methods for Quantification

UV-Visible spectrophotometry offers a simpler and often more rapid method for the quantification of pharmaceutical compounds compared to chromatography, although it is generally less specific.

A study on the quantitative determination of Sucralfate reported a λmax of 281 nm in 0.1N HCl. jetir.org The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.9999. jetir.org For a spectrophotometric assay to be effective, the analyte must have a chromophore that absorbs light in the UV-Visible region, and there should be no interference from other components in the sample matrix at the chosen wavelength. Derivative spectrophotometry can sometimes be used to enhance the specificity and resolve overlapping spectra.

Table 2: Spectrophotometric Data for Sucralfate

| Parameter | Value |

|---|---|

| λmax | 281 nm (in 0.1N HCl) jetir.org |

| Correlation Coefficient (R²) | 0.9999 jetir.org |

Electrochemical Analysis Techniques

Electrochemical methods can provide a sensitive and selective platform for the analysis of electroactive compounds. While specific applications for this compound were not found, the potential for such techniques exists. For instance, certain drug molecules can be loaded into liposomes driven by an electrochemical potential created by pH or ion gradients across the lipid bilayer. scielo.br

A theoretical study described the potential for the cathodic electrochemical determination of sucralose, a related chlorinated sucrose derivative, using a poly(safranin) modified electrode in acidic media. researchgate.net This suggests that electrochemical sensors could potentially be developed for the analysis of this compound, provided it exhibits suitable electrochemical activity. The development of such a sensor would involve studying its electrochemical behavior using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to determine optimal conditions for detection and quantification. mdpi.com

Thermal Analysis Techniques (TGA, DSC) for Material Characterization

Thermal analysis techniques are instrumental in characterizing the physicochemical properties of this compound by measuring changes in its physical properties as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable in this regard. The U.S. Food and Drug Administration (FDA) recommends the use of both TGA and DSC for the characterization of the active pharmaceutical ingredient (API) in sucralfate, a related complex of sucrose octasulfate and aluminum hydroxide. regulations.govfda.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. ardena.com This technique is primarily used to determine the thermal stability and composition of materials, including the quantification of volatile components such as water and solvents. ardena.comgoogle.com For this compound, TGA can be employed to:

Assess Thermal Stability: By identifying the temperature at which the compound begins to decompose, TGA provides crucial information about its thermal stability. google.com For instance, TGA studies on sucrose show it is thermally stable up to approximately 210°C. researchgate.net

Determine Water Content: this compound, being a hygroscopic compound, can contain bound and unbound water. TGA can quantify the water content by measuring the mass loss at temperatures corresponding to water evaporation. google.com This is critical as the hydration state can influence the material's physicochemical properties and stability.

Analyze Decomposition Profile: The TGA thermogram can reveal a multi-step decomposition process, which can be characteristic of the compound and its salt form. ardena.com

A study on a mucoadhesive composition containing sucralfate utilized TGA to analyze its thermal properties, demonstrating weight loss corresponding to the release of water and subsequent decomposition at higher temperatures. google.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. googleapis.com This technique is used to study thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. googleapis.com For this compound, DSC can provide insights into:

Phase Transitions: DSC can detect melting points, which are indicative of purity, and glass transitions in amorphous materials. googleapis.comresearchgate.net A study on amorphous sucrose and trehalose (B1683222) mixtures used DSC to determine their glass transition temperatures (Tg), finding the Tg of pure dry sucrose to be 60 °C. tandfonline.com

Polymorphism: Different polymorphic forms of a compound will exhibit distinct thermal events in a DSC thermogram, allowing for their identification and characterization.

Interaction Studies: DSC is a powerful tool for studying the interaction of this compound with other molecules. For example, a study demonstrated that both the soluble potassium salt and the insoluble aluminum salt of sucrose octasulfate stabilize acidic fibroblast growth factor against thermal unfolding, as determined by DSC. nih.gov Another patent describes the use of DSC to characterize irinotecan (B1672180) liposomes containing triethylamine (B128534) this compound. googleapis.com

Water State Analysis: DSC can differentiate between free and bound water in a sample. A study on sucralfate gel used DSC to determine the state of water within the gel structure. researchgate.net

The following table summarizes the key applications of TGA and DSC in the characterization of this compound and related compounds.

| Technique | Parameter Measured | Information Obtained for this compound | Typical Temperature Range (°C) |

| TGA | Mass change | Thermal stability, water/solvent content, decomposition kinetics | 25 - 1000 |

| DSC | Heat flow | Melting point, glass transition, polymorphism, interaction with other molecules, water state | -40 - 230 |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer high selectivity and sensitivity for the analysis of complex samples. For a large and highly polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly suitable hyphenated technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique has been successfully applied to the quantitative analysis of sucrose octasulfate (SOS) in biological matrices. hubspot.netresearchgate.net

A novel and sensitive bioanalytical method was developed for the determination of SOS in dog plasma and urine using ion-pair reversed-phase ultra-performance liquid chromatography (IPRP-UPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). hubspot.netresearchgate.net Due to the highly polar and ionic nature of sucrose octasulfate, an ion-pairing reagent, diethylamine, was used to achieve retention on the reversed-phase column and to facilitate the formation of stable, doubly charged complex ions in the positive ESI mode. hubspot.net The method demonstrated high sensitivity, with a lower limit of quantitation of 0.20 ng on the column. hubspot.netresearchgate.net

The table below outlines the key parameters of the developed LC-MS/MS method for the analysis of sucrose octasulfate. hubspot.net

| Parameter | Description |

| Chromatography | Ion-Pair Reversed-Phase Ultra-Performance Liquid Chromatography (IPRP-UPLC) |

| Column | Polar amide column |

| Ion-Pairing Reagent | Diethylamine and formic acid buffer |

| Ionization | Electrospray Ionization (ESI) - Positive Mode |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometry (MS/MS) |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 858 ([M+2DEA+2H]²⁺, where M is sucrose octasulfate) |

| Product Ion (m/z) | 74 (fragment corresponding to diethylamine) |

| Internal Standard | ¹³C-labeled sucrose octasulfate-¹³C₁₂ sodium salt |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is generally not suitable for the direct analysis of large, non-volatile, and polar molecules like this compound. ajrsp.com To make such compounds amenable to GC analysis, a derivatization step is required to increase their volatility. ajrsp.comrestek.com Common derivatization techniques for sugars include silylation (e.g., using BSTFA) and acetylation. restek.com

While no specific GC-MS methods for this compound have been reported, the analysis of sucrose and its derivatives by GC-MS has been described. mdpi.comavma.org These methods typically involve the derivatization of the sugar hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) or other derivatives. avma.org The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra. mdpi.comavma.org However, the complexity of derivatizing the eight sulfate (B86663) groups of this compound, along with its high molecular weight, makes GC-MS a less practical approach compared to LC-MS for its analysis.

Environmental Degradation Pathways of Sucrosofate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical substances by non-living environmental factors. nih.gov For Sucrosofate, the principal abiotic degradation mechanisms include hydrolysis, photodegradation, and advanced oxidation processes, which are primarily of interest in water treatment research.

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. In the case of this compound, hydrolysis can target either the sulfate (B86663) ester linkages or the glycosidic bond connecting the fructose (B13574) and glucose units of the sucrose (B13894) backbone.

Research on simple alkyl sulfates, such as methyl sulfate, indicates that the sulfate ester bond is remarkably stable to uncatalyzed hydrolysis in water, with a calculated half-life of approximately 1,100 years at 25°C. pnas.org This suggests that the primary pathway for the abiotic hydrolysis of this compound under typical environmental pH and temperature conditions is likely the cleavage of the glycosidic bond. pnas.org The stability of this compound is also suggested by its use in pharmaceutical preparations where it is intended to avoid exposure to strongly acidic or alkaline conditions. researchgate.net